molecular formula C25H22N8O2 B611461 TPO agonist 1 CAS No. 1033040-23-1

TPO agonist 1

Katalognummer B611461
CAS-Nummer: 1033040-23-1
Molekulargewicht: 466.5
InChI-Schlüssel: IIBBJCNVTRCTDV-HPNDGRJYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TPO agonist 1 is a thrombopoietin (TPO) agonist extracted from patent WO2008134338A1, compound TPO mimetic . It is used as promoters of thrombopoiesis and megakaryocytopoiesis to treat thrombocytopenia . The two thrombopoietin receptor agonists (TPO-RA), eltrombopag and romiplostim, were licensed in the US for treatment of immune thrombocytopenia (ITP) in 2008 and, since then, their use has progressively increased around the world .


Molecular Structure Analysis

The molecular formula of TPO agonist 1 is C25H22N8O2 . Its molecular weight is 466.49 . Unfortunately, the specific molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

TPO agonist 1 is a solid substance . It is soluble in DMSO at a concentration of ≥ 36 mg/mL . The storage conditions recommended are powder at -20°C for 3 years or at 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

  • Primary Immune Thrombocytopenia (ITP) Treatment : TPO receptor agonists, such as romiplostim and eltrombopag, are novel treatments for patients with chronic ITP, aimed at increasing platelet production through interactions with the TPO receptor on megakaryocytes. These agents have been effective in increasing platelet counts, decreasing bleeding events, and reducing the need for adjunctive or rescue treatments in chronic ITP patients (Siegal, Crowther, & Cuker, 2013).

  • Use in Pregnancy : TPO receptor agonists (Tpo-RAs) have been used in the management of severe thrombocytopenia in pregnant immune thrombocytopenia (ITP) women refractory to standard therapies (Liebman, 2020).

  • Clinical Application in Thrombocytopenia : The discovery and application of TPO and TPO receptor (TPOR) agonists have changed the clinical treatment of thrombocytopenia. These compounds exert favorable clinical effects without the adverse events caused by traditional treatments (Li & Zheng, 2014).

  • Hematological Disorders Beyond ITP : TPO receptor agonists have been used in patients with refractory primary immune thrombocytopenia, secondary ITP, and non-ITP conditions, showing response rates largely similar to those seen in previous studies without new adverse events reported (Gudbrandsdottir, Frederiksen, & Hasselbalch, 2012).

  • In Tumor Cell Lines and Primary Tumors : TPO receptor agonists are also used for the treatment of thrombocytopenia that may develop due to various conditions like immune thrombocytopenia, chemotherapy, chronic hepatitis C infection, or myelodysplastic syndromes. Their utility in correcting thrombocytopenia in clinical settings has been suggested by their specific action on cells of megakaryocytic lineage (Erickson-Miller et al., 2010).

  • Predicting Treatment Response : Endogenous TPO levels can predict treatment response to TPO receptor agonists in ITP patients, with lower levels predicting improved probability and magnitude of response (Al‐Samkari & Kuter, 2018).

  • Potential Risks and Side Effects : Although TPO receptor agonists are well-tolerated, concerns about the risks of thromboembolism and bone marrow fibrosis remain. Understanding these risks is crucial for guiding treatment decisions in chronic ITP patients (Siegal, Crowther, & Cuker, 2013).

Safety And Hazards

The safety data sheet for TPO agonist 1 recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is advised to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is recommended .

Eigenschaften

IUPAC Name

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,30,34H,1-3H3,(H,28,29,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSNQYHZCMCURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TPO agonist 1

CAS RN

376592-42-6
Record name TOTROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D6475CAW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
KJ Duffy, AN Shaw, E Delorme, SB Dillon… - Journal of medicinal …, 2002 - ACS Publications
… Figure 1 Comparison of salicylaldehyde thiosemicarbazone screening-hit 2 and potent pyrazol-4-ylidenehydrazine TPO agonist 1. Activity is measured by expression of luciferase in the …
Number of citations: 109 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.